1-Ethyl-2-(sulfinylamino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

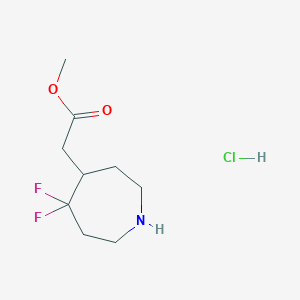

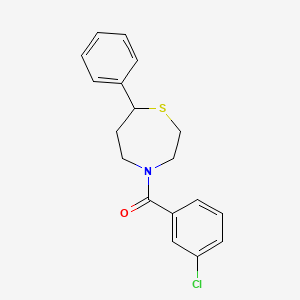

“1-Ethyl-2-(sulfinylamino)benzene” is a chemical compound with the molecular formula C8H9NOS. It contains a total of 20 bonds, including 11 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Ethyl-2-(sulfinylamino)benzene” often involves electrophilic aromatic substitution reactions . Sodium sulfinates, which can be derived from sulfinylamino compounds, have been used as building blocks for synthesizing organosulfur compounds .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-(sulfinylamino)benzene” includes a six-membered aromatic ring, which is a characteristic feature of benzene derivatives . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of this molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-2-(sulfinylamino)benzene” include a molecular weight of 167.23, and it is usually available in stock. It has a density of 1.1±0.1 g/cm3 and a boiling point of 253.9±19.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Industry

Sulfoxides and sulfinamides play crucial roles in pharmaceutical research. 1-Ethyl-2-(sulfinylamino)benzene can serve as a precursor for designing novel drugs. For instance:

- Proton Pump Inhibitors : Many drugs in this class contain a sulfoxide pharmacophore structure, such as Esomeprazole (a chiral sulfoxide molecule) .

- Modafinil : Another well-known drug, Modafinil , also contains a sulfoxide group .

Organic Synthesis

In organic chemistry, sulfoxides and sulfinamides find applications as versatile reagents:

- Transition Metal-Catalyzed Reactions : Under catalysis by transition metals, β-sulfinyl esters (like our compound) react with various electrophilic reagents to produce sulfoxides and sulfinamides .

- Chiral Synthesis : Sulfoxides and sulfinamides serve as key motifs in the chiral synthesis of molecules. For example, chiral sulfoxides and sulfinamides are used as chiral auxiliaries, ligands, and organocatalysts .

Fine Chemical Industry

The fine chemical industry benefits from the unique properties of sulfoxides:

- Chiral Ligands : Sulfoxide-phosphine ligands (SOP) have been excellent ligands in catalytically asymmetric reactions .

- Chiral tert-Butanesulfinimide : Widely adopted for synthesizing chiral amino-containing drugs, intermediates, and natural products .

Material Production

Sulfoxides contribute to material science:

properties

IUPAC Name |

1-ethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-7-5-3-4-6-8(7)9-11-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANEWKJAWTRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=S=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-(sulfinylamino)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)